molecular formula C11H8O5 B13694020 Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13694020
M. Wt: 220.18 g/mol
InChI Key: BEJXYAGCHKGIOA-UHFFFAOYSA-N
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Description

Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused ring system containing both a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method includes the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromene core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 6-hydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H8O5/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5,12H,1H3

InChI Key

BEJXYAGCHKGIOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O

Origin of Product

United States

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